molecular formula C12H10N4 B12437558 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline

2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B12437558
M. Wt: 210.23 g/mol
InChI Key: PJLXAHVAMNZYCB-UHFFFAOYSA-N
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Description

2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline typically involves the condensation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with aniline under phase-transfer catalysis (PTC) conditions . Another approach involves the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butylphosphine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes such as Pd-catalyzed coupling reactions and phase-transfer catalysis suggests potential for large-scale synthesis.

Scientific Research Applications

2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline has been explored for its potential in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline is unique due to its specific imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H10N4/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2,(H,14,15,16)

InChI Key

PJLXAHVAMNZYCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)N

Origin of Product

United States

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